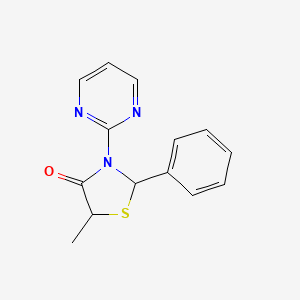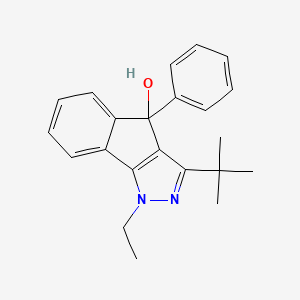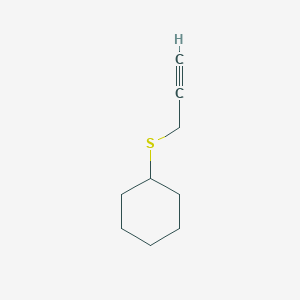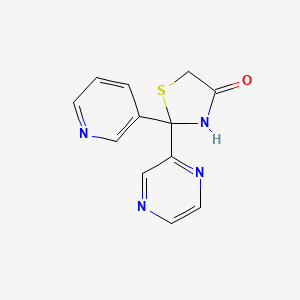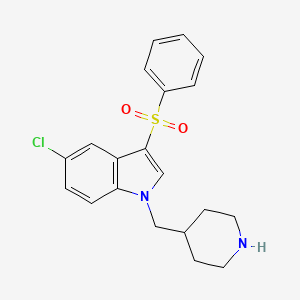
3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” is a synthetic organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a pyridazinone core with substituted phenyl groups and a morpholinoethyl side chain, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Attachment of the Morpholinoethyl Side Chain: This step may involve nucleophilic substitution reactions where the morpholinoethyl group is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the nitro or carbonyl groups, if present, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol, while reduction of a nitro group would produce an amine.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyridazinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This particular compound may exhibit similar biological activities, making it a subject of interest in biochemical research.
Medicine
In medicine, compounds with pyridazinone cores have been investigated for their potential therapeutic applications, including as cardiovascular drugs, anticancer agents, and central nervous system modulators. The specific biological activities of “3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” would need to be determined through experimental studies.
Industry
Industrially, this compound may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a valuable component in various industrial applications.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, pyridazinone derivatives may exert their effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
- 3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-piperidinoethyl)-
- 3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-pyrrolidinoethyl)-
Uniqueness
The uniqueness of “3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” lies in its specific substitution pattern and the presence of the morpholinoethyl side chain. These structural features may confer distinct chemical and biological properties compared to other pyridazinone derivatives.
特性
CAS番号 |
23338-53-6 |
|---|---|
分子式 |
C23H24ClN3O3 |
分子量 |
425.9 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C23H24ClN3O3/c1-29-20-8-4-18(5-9-20)22-16-21(17-2-6-19(24)7-3-17)23(28)27(25-22)11-10-26-12-14-30-15-13-26/h2-9,16H,10-15H2,1H3 |
InChIキー |
KQYPAWZTFFPQFU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)C3=CC=C(C=C3)Cl)CCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B12912265.png)
![1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12912267.png)
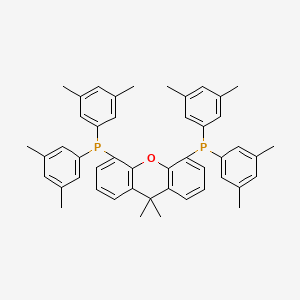
![Cis-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate](/img/structure/B12912279.png)
![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine](/img/structure/B12912289.png)

